

# 3-Amino-2-ethylquinazolin-4(3H)-one chemical properties and structure

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## Compound of Interest

**Compound Name:** 3-Amino-2-ethylquinazolin-4(3H)-one

**Cat. No.:** B1268405

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An In-depth Technical Guide on **3-Amino-2-ethylquinazolin-4(3H)-one**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Amino-2-ethylquinazolin-4(3H)-one** is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of **3-Amino-2-ethylquinazolin-4(3H)-one**, serving as a foundational resource for researchers in pharmacology and drug discovery.

## Chemical Structure and Properties

**3-Amino-2-ethylquinazolin-4(3H)-one** features a bicyclic structure composed of a pyrimidine ring fused to a benzene ring, with an ethyl group at position 2 and an amino group at position 3. The molecule is planar, including the ethyl group.<sup>[2]</sup> In the crystalline state, molecules are organized in a head-to-tail orientation, exhibiting  $\pi$ – $\pi$  stacking interactions.<sup>[3]</sup> The crystal structure is further stabilized by intermolecular N—H $\cdots$ O hydrogen bonds.<sup>[3]</sup>

## Physicochemical Data

The key chemical and physical properties of **3-Amino-2-ethylquinazolin-4(3H)-one** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{11}N_3O$	<a href="#">[3]</a>
Molecular Weight	189.22 g/mol	
Appearance	Colorless crystals	<a href="#">[2]</a>
Melting Point	398 K (125 °C)	<a href="#">[2]</a>
CAS Registry Number	50547-51-8	<a href="#">[4]</a>

## Spectral Data

While specific peak lists for **3-Amino-2-ethylquinazolin-4(3H)-one** are not detailed in the available literature, its spectroscopic data have been characterized and are reported to be consistent with its structure.[\[2\]](#) An analysis of its analogs and available spectra provides an expected profile:

- Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded as a KBr pellet or Nujol mull, would show characteristic absorption bands.[\[4\]](#) For similar quinazolinones, these include a strong C=O (amide) stretch around  $1672\text{ cm}^{-1}$ , a C=N stretch, C-N bands, C=C aromatic stretches around  $1470\text{-}1615\text{ cm}^{-1}$ , and N-H stretching vibrations from the amino group around  $3460\text{ cm}^{-1}$ .[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H-NMR}$ : The proton NMR spectrum would display signals corresponding to the aromatic protons on the quinazolinone core, a singlet for the N-NH<sub>2</sub> protons, and a quartet and triplet for the ethyl group's -CH<sub>2</sub>- and -CH<sub>3</sub> protons, respectively.
  - $^{13}\text{C-NMR}$ : The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 161 ppm), carbons of the aromatic rings, and the two carbons of the ethyl group.
- Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight with a molecular ion peak  $[\text{M}]^+$  at m/z 189.

## Experimental Protocols

### Synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one

A reliable method for the synthesis of **3-Amino-2-ethylquinazolin-4(3H)-one** has been reported with a yield of 82%. The protocol is as follows:

#### Step 1: Acylation of Methyl 2-aminobenzoate

- A mixture of methyl 2-aminobenzoate and 1.4 mole equivalents of propionic anhydride is heated at 105 °C for 30 minutes.

#### Step 2: Cyclization with Hydrazine

- The reaction mixture is cooled to 75 °C and diluted with 50 mL of ethanol.
- Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.
- The resulting mixture is heated at reflux for 1 hour.
- After cooling to room temperature, the solvent is removed under reduced pressure.

#### Step 3: Purification

- The obtained residue is purified by column chromatography on silica gel.
- Elution with a 4:1 mixture of hexane/diethyl ether provides the pure **3-Amino-2-ethylquinazolin-4(3H)-one**.

## Crystallization

For structural analysis, single crystals can be obtained:

- The purified compound is dissolved in a minimal amount of a suitable solvent system.
- Colorless crystals have been successfully grown from a mixture of ethyl acetate and diethyl ether (1:2 by volume) through slow evaporation.[\[2\]](#)

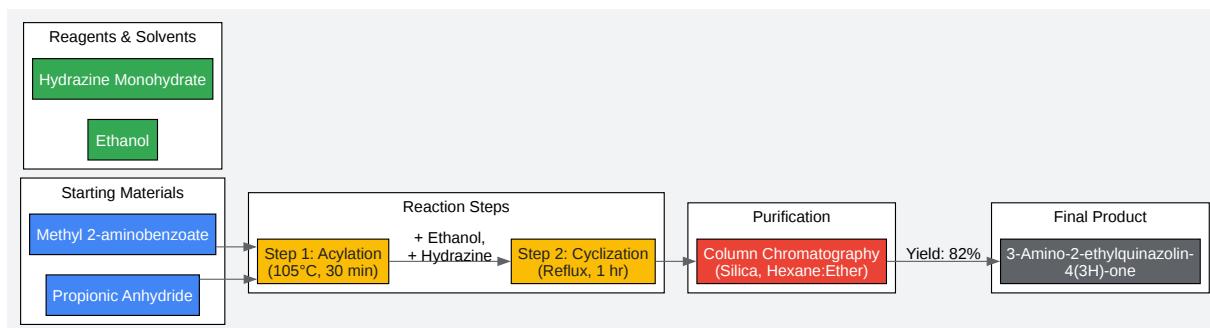
## Biological Context and Significance

The 4(3H)-quinazolinone scaffold is of significant interest in drug development due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.<sup>[1]</sup>

Derivatives of 3-amino-2-alkylquinazolin-4(3H)-ones have been specifically investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system.<sup>[1]</sup> Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. The ethyl group at the 2-position, along with the amino group at the 3-position, provides a versatile platform for further chemical modification to enhance potency and selectivity against various biological targets.

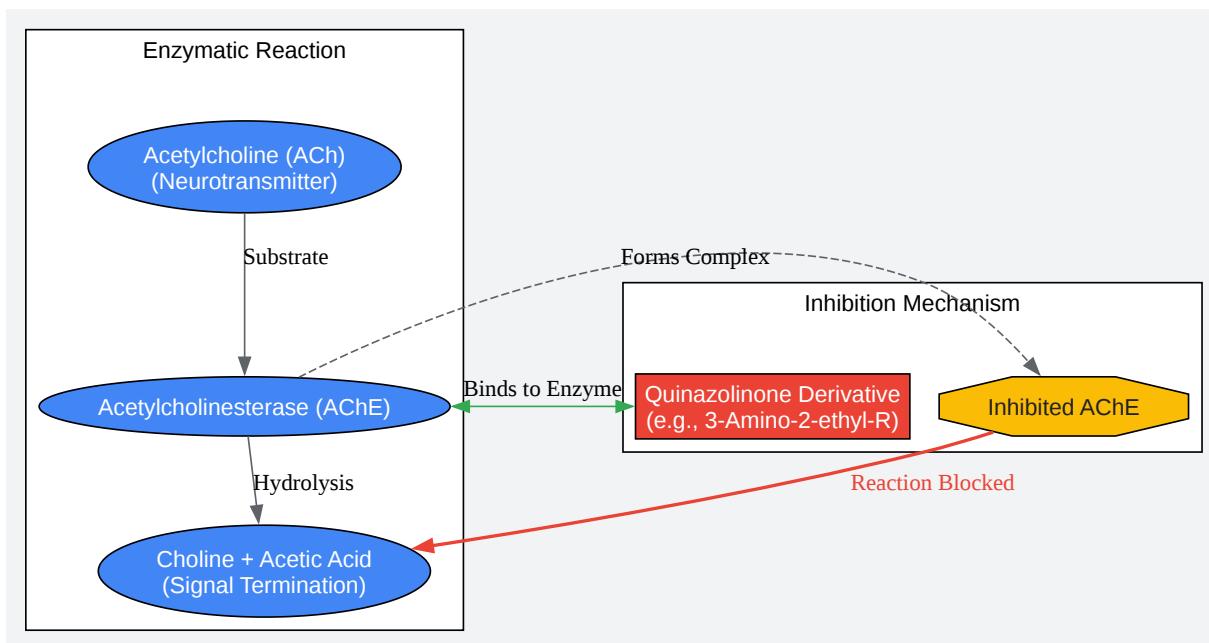
## Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the biological role of quinazolinone derivatives as enzyme inhibitors.



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Synthesis workflow for **3-Amino-2-ethylquinazolin-4(3H)-one**.

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